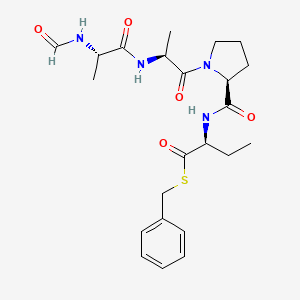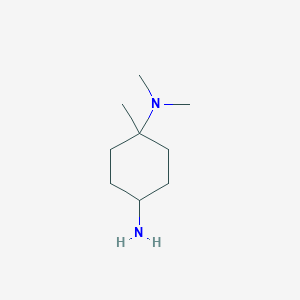
N1,N1,1-trimethylcyclohexane-1,4-diamine
Übersicht
Beschreibung
“N1,N1,1-trimethylcyclohexane-1,4-diamine” is a chemical compound with the CAS Number: 2059971-64-9 . It has a molecular weight of 156.27 . The IUPAC name for this compound is N1,N1,1-trimethylcyclohexane-1,4-diamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2/c1-9(11(2)3)6-4-8(10)5-7-9/h8H,4-7,10H2,1-3H3 . This indicates that the compound has a cyclohexane ring with two amine groups at positions 1 and 4, and three methyl groups attached to the nitrogen atoms and the cyclohexane ring.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Toxicological Profile
N1,N1,1-trimethylcyclohexane-1,4-diamine, as a derivative of alkyl diamines, has been primarily studied for its toxicological properties. Research has shown that these compounds, including similar structures like 1,2-cyclohexanediamine (DCH), exhibit acute toxicity with lethal oral levels in rats ranging from 1000 to 2300 mg/kg. They are also severe skin and eye irritants. Notably, the irritant properties of these materials are pronounced in repeated exposure studies, particularly causing irritation in the upper respiratory tract (Kennedy, 2007).
Environmental Exposure and Health Risks
The compound's structural similarity to other cyclohexane derivatives warrants attention to studies involving cyclohexane compounds. For instance, 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) has been identified as an environmental pollutant with detectable urinary concentrations, indicating its bioaccumulation potential. The study of such compounds can provide insights into the environmental and health risks associated with exposure to N1,N1,1-trimethylcyclohexane-1,4-diamine and its analogs (Silva et al., 2013).
Importance in Drug Design and Synthesis
Compounds with similar structural components, particularly nitrogen heterocycles, are significantly represented in pharmaceuticals. These structures are prevalent in approved drugs, highlighting the importance of such compounds in drug design and synthesis. Understanding the structural and functional characteristics of N1,N1,1-trimethylcyclohexane-1,4-diamine can contribute to the field of medicinal chemistry, considering the role of nitrogen heterocycles in drug molecules (Vitaku et al., 2014).
Utility in Organic Synthesis and Chemical Reactions
The structural and chemical properties of N1,N1,1-trimethylcyclohexane-1,4-diamine suggest its potential utility in organic synthesis and various chemical reactions. For instance, compounds like 1,4-dihydropyridines and benzodiazepines, which share structural similarities, play crucial roles in organic synthesis and possess significant biological activities. Insights from the synthesis and applications of these compounds can shed light on the potential utility of N1,N1,1-trimethylcyclohexane-1,4-diamine in similar contexts (Sohal, 2021; Teli et al., 2023).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
1-N,1-N,1-trimethylcyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(11(2)3)6-4-8(10)5-7-9/h8H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEVCNLWVQAPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1,1-trimethylcyclohexane-1,4-diamine | |
CAS RN |
2059971-64-9 | |
| Record name | N1,N1,1-trimethylcyclohexane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)
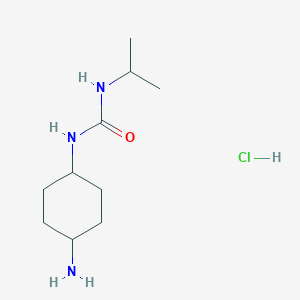


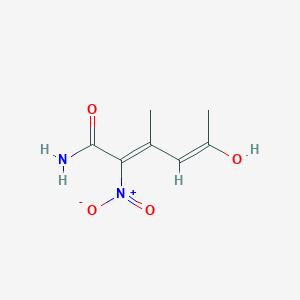

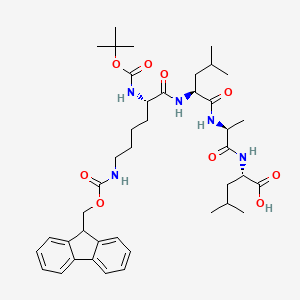

![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)
